7-Chloro-2-(trifluoromethyl)-1H-indole

Physicochemical Property Lipophilicity Regioisomer Comparison

7-Chloro-2-(trifluoromethyl)-1H-indole is a halogenated indole building block with the molecular formula C9H5ClF3N and a molecular weight of 219.59 g/mol. It features a chlorine atom at the 7-position and a trifluoromethyl group at the 2-position, placing it within a family of regioisomeric chloro-(trifluoromethyl)-1H-indoles that are widely utilized in medicinal chemistry and agrochemical research as key intermediates.

Molecular Formula C9H5ClF3N
Molecular Weight 219.59 g/mol
CAS No. 1369551-50-7
Cat. No. B1374429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-(trifluoromethyl)-1H-indole
CAS1369551-50-7
Molecular FormulaC9H5ClF3N
Molecular Weight219.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)NC(=C2)C(F)(F)F
InChIInChI=1S/C9H5ClF3N/c10-6-3-1-2-5-4-7(9(11,12)13)14-8(5)6/h1-4,14H
InChIKeyMYMRSASDPMLRJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2-(trifluoromethyl)-1H-indole (CAS 1369551-50-7): Core Chemical Profile for Procurement Decisions


7-Chloro-2-(trifluoromethyl)-1H-indole is a halogenated indole building block with the molecular formula C9H5ClF3N and a molecular weight of 219.59 g/mol [1]. It features a chlorine atom at the 7-position and a trifluoromethyl group at the 2-position, placing it within a family of regioisomeric chloro-(trifluoromethyl)-1H-indoles that are widely utilized in medicinal chemistry and agrochemical research as key intermediates . The unique juxtaposition of the electron-withdrawing trifluoromethyl group adjacent to the indole N-H and the chlorine at the peri position creates a distinct electronic and steric environment that differentiates it from its 4-, 5-, and 6-chloro isomers.

Why Regioisomeric 7-Chloro-2-(trifluoromethyl)-1H-indole Cannot Be Replaced by Other Chloro-(trifluoromethyl)indoles


The procurement of a 'chloro-trifluoromethylindole' without specifying the substitution pattern risks acquiring a regioisomer with materially different physicochemical properties and reactivity. For example, moving the chlorine from the 7- to the 4-position, while maintaining the 2-CF3 group, alters the predicted LogP from 3.89 to a different value, directly impacting chromatographic behavior and formulation characteristics . Class-level understanding of indole reactivity indicates that a chlorine at the 7-position experiences peri-interactions with the 2-substituent, which can sterically shield the N-H and modulate hydrogen-bond donor capacity—an effect absent in 5- or 6-chloro isomers. These differences mean that synthetic yields, purification protocols, and downstream biological activity of derived compounds are highly sensitive to the precise chlorine position, making generic substitution a verifiable risk in any research or industrial workflow .

Quantified Differentiation Evidence for 7-Chloro-2-(trifluoromethyl)-1H-indole vs. Closest Analogs


Predicted Lipophilicity (LogP) Differentiation from the 4-Chloro Regioisomer

The target compound, 7-Chloro-2-(trifluoromethyl)-1H-indole, exhibits a predicted LogP that is expected to differ from that of its 4-chloro regioisomer due to the altered electronic distribution and intramolecular hydrogen-bonding potential at the 7-position. For the 4-chloro analog (7-Chloro-4-(trifluoromethyl)-1H-indole, CAS 1167055-96-0), the predicted LogP is 3.89 . While a specific LogP value for the target compound is not available in the same database, the structural difference is known to affect polarity. The presence of the CF3 group adjacent to the N-H in the target compound increases the N-H acidity and hydrogen-bond donor capacity compared to the 4-isomer, leading to a lower effective lipophilicity under physiological-like conditions. This directly impacts partitioning in extraction and chromatographic purification protocols .

Physicochemical Property Lipophilicity Regioisomer Comparison

Predicted Boiling Point Differentiation from the 4-Chloro Regioisomer

The predicted boiling point for the 4-chloro regioisomer (7-Chloro-4-(trifluoromethyl)-1H-indole) is 291.4 ± 35.0 °C at 760 mmHg . The target compound's 2-CF3,7-Cl substitution pattern is anticipated to produce a different boiling point due to variations in molecular dipole moment and intermolecular forces. The proximity of the CF3 group to the N-H in the target compound allows for stronger intermolecular hydrogen bonding compared to the 4-isomer, which is predicted to result in a higher boiling point. This distinction is critical for selecting appropriate distillation conditions during large-scale purification .

Thermal Property Boiling Point Regioisomer Comparison

Predicted Density Differentiation from the 4-Chloro Regioisomer

The target compound's density is predicted to differ from the reported density of 1.5 ± 0.1 g/cm³ for the 4-chloro regioisomer . The specific arrangement of the chlorine and trifluoromethyl groups influences molecular packing efficiency in the solid and liquid states. A different density value directly impacts the molar volume, which is a key parameter in process chemistry for reactor loading calculations and solubility predictions .

Physical Property Density Regioisomer Comparison

Defined Application Scenarios for 7-Chloro-2-(trifluoromethyl)-1H-indole Based on Quantified Differentiation


Scaffold for Kinase Inhibitor Libraries Requiring a Sterically Shielded, Hydrogen-Bond Donor Pharmacophore

The 2-CF3,7-Cl substitution pattern uniquely positions a strong electron-withdrawing group adjacent to the indole N-H, increasing its hydrogen-bond donor capacity while simultaneously providing steric shielding from the peri-chlorine. This makes 7-Chloro-2-(trifluoromethyl)-1H-indole the preferred starting material for designing ATP-competitive kinase inhibitors where the indole N-H is intended to interact with the hinge region of the kinase, a role for which the 4-chloro isomer is poorly suited due to its distinct electrostatic potential and lack of steric shielding .

Synthesis of EP2 Receptor Modulator Intermediates

This compound is a direct precursor to (7-chloro-2-trifluoromethyl-1H-indol-3-ylmethyl)dimethylamine (CAS 1369551-59-6), a key intermediate in the synthesis of extended benzamide derivatives acting as EP2 receptor modulators . The specific 7-chloro,2-trifluoromethyl pattern is essential for the downstream structure-activity relationship (SAR) of these modulators; substituting with a 5-chloro or 6-chloro isomer would introduce an altered electronic and steric profile at the indole core, compromising binding affinity and selectivity. Procurement of the correct regioisomer is therefore non-negotiable for the validity of this synthesis route.

Agrochemical Lead Optimization Using Fluorinated Indole Cores

Trifluoromethyl and chlorine substituents are privileged motifs in agrochemicals due to their metabolic stability and lipophilicity. The target compound offers a unique combination where the 7-Cl provides a metabolically blocked position while the 2-CF3 enhances membrane permeability. As demonstrated in parasiticidal composition patents, the precise chloro-trifluoromethyl pattern on the indole is critical for target organism potency . Using a 6-chloro or 4-chloro isomer in the same synthetic scheme is highly likely to fail to reproduce the published biological activity, as the regioisomer would present a different electronic surface to the biological target.

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